3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c19-17-4-2-1-3-13(17)5-6-18(21)20-10-16-9-15(12-23-16)14-7-8-22-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDJLOLCHXMKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Formation of the Thiophene Ring: Thiophene rings can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling Reactions: The furan and thiophene rings are then coupled with the 2-fluorophenyl group through a series of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide can undergo various chemical reactions:
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid in acetic anhydride.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-(2-Bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide
This brominated analog () differs only in the halogen substituent (Br vs. F) on the phenyl ring. Such substitutions are often explored to optimize pharmacokinetic profiles in drug development .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
This compound () replaces the thiophene-furan moiety with a biphenyl-indole system. The biphenyl group enhances π-π stacking interactions, while the indole moiety introduces hydrogen-bonding capabilities. Such structural variations may influence target selectivity, as seen in serotonin receptor ligands or kinase inhibitors .
Heterocyclic Propanamide Derivatives
Nitroimidazole-Based Thioflavin-T Derivatives (e.g., 4NPBTA)
4NPBTA () incorporates a benzothiazole and nitroimidazole group instead of the thiophene-furan system. The nitroimidazole moiety confers radiosensitizing properties, making it useful as a cerebral ischemia marker. This highlights how heterocyclic substitutions dictate biological applications .
Heterocycle-Containing Tranylcypromine Derivatives (e.g., 3b, 4a–b)
Compounds like N-(4-(2-aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b, ) share the furan substituent but employ a benzamide scaffold. The rigid cyclopropylamine linker enhances conformational stability, a strategy relevant for LSD1 inhibitors in oncology .
Pharmacologically Active Propanamides
Fentanyl Analogs (e.g., 2'-Fluoro Ortho-Fluorofentanyl)
Though opioid receptor-targeting (), these compounds demonstrate how fluorinated aryl propanamides can achieve high receptor affinity. The 2-fluorophenyl group in the target compound may similarly enhance binding to non-opioid targets through hydrophobic and electrostatic interactions .
(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
This naproxen-derived analog () uses a naphthalene group for COX-2 inhibition. The chloro-phenethyl substituent contrasts with the thiophene-furan system, illustrating how bulkier groups reduce solubility but improve target engagement in inflammatory pathways .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15FNO2S
- Molecular Weight : 303.36 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. The mechanism often involves the inhibition of bacterial protein synthesis and disruption of cell wall integrity.
Case Study: Antibacterial Properties
A study evaluated the antibacterial activity of related compounds against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-(2-fluorophenyl)-N-{...} | 15.625 | Staphylococcus aureus |
| 3-(2-fluorophenyl)-N-{...} | 62.5 | Enterococcus faecalis |
| Control (Ciprofloxacin) | 0.39 | E. coli |
These results suggest that while the compound shows some antibacterial activity, it may not be as potent as established antibiotics like ciprofloxacin .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
In vitro studies have demonstrated that this compound can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest in G1 phase |
These findings suggest a potential for further exploration in cancer therapeutics .
Other Biological Activities
In addition to antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases.
Q & A
Basic Question: What synthetic strategies are recommended for preparing 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Prepare the thiophene-furan hybrid scaffold via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Step 2: Functionalize the thiophene ring with a methylamine group using reductive amination or nucleophilic substitution .
- Step 3: Couple the 3-(2-fluorophenyl)propanoyl chloride to the amine group via Schotten-Baumann or carbodiimide-mediated amidation .
Key Considerations:
- Use anhydrous conditions for amide bond formation to avoid hydrolysis.
- Monitor reaction progress with TLC (silica gel, hexane/EtOAc) or LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
